2,5-Diphenyl-3-[(propan-2-yl)oxy]furan
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Overview
Description
3-Isopropoxy-2,5-diphenylfuran is an organic compound belonging to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of an isopropoxy group and two phenyl groups attached to the furan ring. Furans are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropoxy-2,5-diphenylfuran can be achieved through various methods. One common approach involves the transition-metal-free continuous-flow synthesis of 2,5-diarylfurans. This method employs a simple oxidation-dehydration sequence on readily accessible 1,3-dienes. The oxidation step is realized using singlet oxygen, and the intermediate endoperoxide is dehydrated under metal-free conditions at ambient temperature using the Appel reagent .
Industrial Production Methods
Industrial production of 3-isopropoxy-2,5-diphenylfuran may involve similar synthetic routes but on a larger scale. Continuous-flow synthesis is particularly advantageous for industrial applications due to its ability to streamline the process, eliminate the isolation of unstable intermediates, and improve yields while reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-2,5-diphenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Singlet oxygen is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used for reduction reactions.
Substitution: Reagents like phenylboronic acid and palladium catalysts are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furans, tetrahydrofuran derivatives, and other functionalized furan compounds .
Scientific Research Applications
3-Isopropoxy-2,5-diphenylfuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of optoelectronic materials and other advanced materials
Mechanism of Action
The mechanism of action of 3-isopropoxy-2,5-diphenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a DNA minor groove binder, RNA binder, and enzyme inhibitor. These interactions are mediated by the compound’s ability to form stable complexes with nucleic acids and proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenylfuran: A closely related compound with similar structural features but lacking the isopropoxy group.
2,4-Diphenylfuran: Another similar compound with phenyl groups at different positions on the furan ring.
Uniqueness
3-Isopropoxy-2,5-diphenylfuran is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
96324-33-3 |
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Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2,5-diphenyl-3-propan-2-yloxyfuran |
InChI |
InChI=1S/C19H18O2/c1-14(2)20-18-13-17(15-9-5-3-6-10-15)21-19(18)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
SBLUSNLKVOMWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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